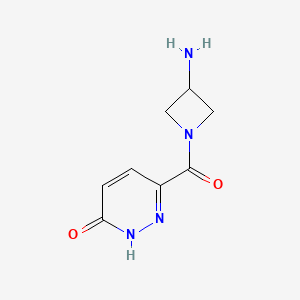
6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one
描述
6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one, with the CAS number 1696721-30-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 194.19 g/mol |
| CAS Number | 1696721-30-8 |
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development.
Research indicates that this compound may act as an allosteric modulator of G-protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development, as they play a key role in various physiological processes. The modulation of these receptors can lead to enhanced therapeutic effects with potentially fewer side effects compared to traditional orthosteric ligands .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Cytotoxicity : In vitro assays have shown that this compound has cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .
Cytotoxicity Assessment
In another study, the cytotoxic effects of this compound were assessed using MTT assays on multiple cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, suggesting a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and potential therapeutic applications .
Summary of Research Findings
科学研究应用
Medicinal Chemistry Applications
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, it has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. PARP inhibitors are particularly relevant in the treatment of cancers with BRCA mutations, where they exploit the cancer cells' reliance on PARP for survival .
2. Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its incorporation into larger molecular frameworks has been explored to create novel therapeutic agents with enhanced efficacy against specific targets. For example, derivatives of pyridazinone structures have shown promise as potent inhibitors in biochemical assays .
Case Studies and Research Findings
Synthetic Pathways
The compound can be synthesized through various methodologies that involve the coupling of azetidine derivatives with pyridazinones. These synthetic strategies allow for the introduction of different substituents to optimize biological activity.
Example Synthetic Route:
- Starting Materials : 4,5-dichloro-2-methylpyridazin-3(2H)-one and tert-butyl 3-aminoazetidine-1-carboxylate.
- Reaction Conditions : Conducted under controlled temperature and pressure to facilitate optimal yield.
- Final Product : The desired compound is isolated and characterized using NMR and mass spectrometry.
属性
IUPAC Name |
3-(3-aminoazetidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-5-3-12(4-5)8(14)6-1-2-7(13)11-10-6/h1-2,5H,3-4,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSVLCHGLGHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















